molecular formula C4H5ClN2O4S B1423013 [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride CAS No. 459818-67-8

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride

Cat. No.: B1423013
CAS No.: 459818-67-8
M. Wt: 212.61 g/mol
InChI Key: QRPMKCBTJIZVKF-REOHCLBHSA-N
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Description

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride is a specialized chiral building block designed for advanced organic synthesis and pharmaceutical research. This compound integrates a reactive methanesulfonyl chloride (MsCl) group with a hydantoin (2,5-dioxoimidazolidin-4-yl) moiety, making it a valuable intermediate for constructing more complex molecules . The methanesulfonyl chloride functional group is a highly versatile reagent, primarily used to activate alcohols for nucleophilic substitution. Upon treatment with a base like triethylamine, it can generate sulfene (CH2=SO2), a highly reactive intermediate that reacts with alcohols to form methanesulfonate esters (mesylates) . These mesylates are excellent leaving groups, enabling further transformations such as nucleophilic substitution reactions, elimination reactions to form alkenes, and reductions . In the context of the hydantoin scaffold—a structure of significant interest in medicinal chemistry—this reactivity provides a handle for further functionalization, potentially enabling the creation of diverse compound libraries for biological screening. Beyond mesylate formation, the sulfonyl chloride can react with primary and secondary amines to form robust methanesulfonamides, which are stable under both acidic and basic conditions and can serve as protecting groups for amines or as part of the core structure in active pharmaceutical ingredients . Furthermore, in the presence of catalysts like copper(II) chloride, methanesulfonyl chloride adds across alkynes to form β-chloro sulfones, and the generated sulfene can undergo [2+2] cycloadditions with various substrates to form sultones and other heterocyclic structures . One patent demonstrates the use of a closely related compound, (4S)-4-methyl-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride, as a key intermediate in multi-step synthetic processes, highlighting the utility of this class of molecules in complex target synthesis . Handling and Safety: This compound is a powerful electrophile and is expected to be highly toxic by inhalation, corrosive, and a lachrymator (causes tearing) . It reacts exothermically with nucleophiles, including water and alcohols . It must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O4S/c5-12(10,11)1-2-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPMKCBTJIZVKF-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1C(=O)NC(=O)N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride typically involves the reaction of imidazolidinone derivatives with methanesulfonyl chloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Catalysts: In some cases, catalysts such as palladium or nickel complexes may be used to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine may yield a sulfonamide derivative, while reaction with an alcohol could produce a sulfonate ester.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a building block in drug development. Its derivatives have shown promising biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride exhibit significant antimicrobial activities against various pathogens.
  • Anticancer Activity : The structural features of this compound suggest potential applications in cancer therapy, particularly as metalloproteinase inhibitors, which play a crucial role in cancer progression and tissue remodeling.

Case Study : A study investigated the synthesis of sulfonamide derivatives from this compound, demonstrating its utility in creating compounds with enhanced biological activity against cancer cell lines .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. It can react with various nucleophiles to form:

  • Sulfonamide Derivatives : By reacting with amines.
  • Sulfonate Esters : Through reactions with alcohols.

These reactions are critical for developing new materials and pharmaceuticals.

Table 1: Reaction Products from this compound

NucleophileProduct TypeExample Compound
AmineSulfonamideSulfanilamide
AlcoholSulfonate EsterMethanesulfonate

Material Science

The compound is also utilized in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into polymers and resins that require specific functional properties. This application is particularly relevant in industries focusing on high-performance materials.

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies have indicated that methanesulfonyl chloride can cause severe tissue irritation and has specific acute toxicity levels when inhaled or ingested . Understanding these safety aspects is crucial for researchers working with this compound.

Mechanism of Action

The mechanism of action of [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to modify molecular structures and introduce new functional groups.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications/References
[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl chloride C₄H₅ClN₂O₄S 212.61 R-configuration at C4 459818-67-8 Pharmaceutical intermediates
[(4S)-4-Methyl-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride C₅H₇ClN₂O₄S 226.64 S-configuration, methyl at C4 Not provided Sulfonylation in drug synthesis
[(4S)-4-Ethyl-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride C₆H₉ClN₂O₄S 240.66 S-configuration, ethyl at C4 Not provided Patent-specified reactions
2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl chloride C₅H₇ClN₂O₄S 226.64 Ethane spacer between imidazolidinone and sulfonyl 98021-90-0 Unspecified (structural analog)

Impact of Substituents on Reactivity and Properties

  • The ethane spacer in 2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonyl chloride introduces conformational flexibility, which may alter binding affinity in drug-target interactions .
  • Stereochemical Influence :
    • The (4R) vs. (4S) configuration dictates enantioselectivity in chiral drug synthesis. For example, EP 1,831,199 B1 specifies the use of (4S)-methyl derivatives to achieve desired stereochemical outcomes .

Chiral Resolution

Chiralpak AD columns separate enantiomers of related compounds, with retention times varying by stereochemistry (e.g., 8.9 min for the faster (4S)-isomer vs. 11.5 min for slower analogs) .

Biological Activity

Overview

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride is a chemical compound notable for its diverse applications in medicinal chemistry and organic synthesis. Its unique structure, featuring an imidazolidinone ring and a methanesulfonyl chloride group, enables it to participate in various biological activities, particularly as an intermediate in drug development.

  • Molecular Formula : C5H7ClN2O4S
  • Molecular Weight : 226.64 g/mol
  • CAS Number : 459818-67-8

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The methanesulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, which is exploited in various synthetic applications. This reactivity facilitates the modification of molecular structures, leading to the synthesis of biologically active derivatives.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance:

  • Antimicrobial Activity : Compounds derived from this sulfonamide have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth.

Case Studies

  • Synthesis of Sulfonamide Derivatives : A study synthesized sulfonamide derivatives from this compound and evaluated their biological activity against breast cancer cells. The results indicated that these derivatives significantly inhibited cell growth and induced apoptosis in vitro .
  • Mechanism Exploration : Another investigation focused on the mechanism by which these compounds exert their anticancer effects. It was found that they inhibit the activity of myeloid cell leukemia-1 (MCL-1), a protein that promotes cell survival in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Methanesulfonyl ChlorideSimple sulfonyl chlorideLimitedLacks imidazolidinone ring
Imidazolidinone DerivativesContains imidazolidinone coreVariesDifferent substituents affect activity

The unique combination of the imidazolidinone ring with the methanesulfonyl chloride group allows this compound to participate in a wider range of reactions compared to simpler compounds.

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

  • Drug Development : Its derivatives are being explored for use in treating conditions such as obesity and cardiometabolic syndrome due to their ability to modulate metabolic pathways .

Q & A

Basic: What are the critical safety protocols for handling and storing [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride in laboratory settings?

Answer:

  • Handling:
    • Use organic vapor respirators (JIS T 8152), chemical-resistant gloves (e.g., nitrile), and safety goggles (JIS T 8147) to prevent inhalation, skin contact, or eye exposure .
    • Work in a fume hood with local exhaust ventilation to avoid vapor accumulation .
    • Avoid sparks, open flames, or static discharge due to flammability risks .
  • Storage:
    • Store in glass containers with corrosion-resistant liners, away from light and moisture, at room temperature in a locked, ventilated area .
    • Separate from strong oxidizers (e.g., peroxides) to prevent reactive hazards .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:
While direct synthesis data for this compound is limited, analogous sulfonyl chlorides are synthesized via:

Sulfonation of Amines: Reacting an imidazolidinone precursor with methanesulfonyl chloride (MsCl) under controlled conditions. For example:

  • Step 1: Protect reactive groups (e.g., amines) using trimethylsilyl chloride (TMSCl) in anhydrous dichloromethane (DCM) .
  • Step 2: Add MsCl dropwise at 0–5°C with pyridine as an acid scavenger .
  • Step 3: Purify via recrystallization in ethyl acetate/hexane mixtures .

Alternative Route: Modify existing protocols for structurally similar compounds, such as (4-methylphenyl)methanesulfonyl chloride, by substituting the aryl group with the imidazolidinone moiety .

Basic: How should researchers purify and characterize this compound?

Answer:

  • Purification:
    • Use column chromatography (silica gel, eluent: DCM/methanol 95:5) to isolate the product .
    • For crystalline solids, recrystallize from ethanol/water (1:1) to remove unreacted starting materials .
  • Characterization:
    • NMR (¹H/¹³C): Confirm sulfonyl chloride peaks (e.g., δ 3.5–4.0 ppm for CH₂SO₂Cl) and imidazolidinone carbonyl signals (δ 170–180 ppm in ¹³C) .
    • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) .
    • FT-IR: Identify sulfonyl (S=O) stretches at 1350–1150 cm⁻¹ and carbonyl (C=O) bands at 1650–1750 cm⁻¹ .

Advanced: How does the compound’s stability vary under different experimental conditions?

Answer:

Condition Effect Mitigation
Light Photodecomposition releases SOₓ and CO₂ .Use amber glassware and conduct reactions in dark/controlled lighting .
Heat (>60°C) Thermal decomposition observed in analogous sulfonyl chlorides .Maintain低温 (0–25°C) during synthesis .
Aqueous Media Hydrolyzes slowly; may form sulfonic acids .Use anhydrous solvents (e.g., DCM, THF) and molecular sieves .

Advanced: What reaction mechanisms govern its reactivity in nucleophilic substitutions?

Answer:
The sulfonyl chloride group undergoes nucleophilic acyl substitution :

Activation: The electrophilic sulfur attracts nucleophiles (e.g., amines, alcohols).

Transition State: Nucleophile attacks sulfur, displacing chloride (rate-determining step).

Byproduct: HCl is released, necessitating scavengers (e.g., pyridine) to prevent side reactions .

  • Example: Reaction with amines forms sulfonamides, critical in drug intermediate synthesis .

Advanced: How can researchers resolve contradictions in reported reactivity or yields?

Answer:

  • Controlled Replication: Repeat experiments using identical reagents (e.g., same solvent lot, anhydrous conditions) .
  • In Situ Monitoring: Use HPLC or TLC to track reaction progress and identify intermediates .
  • Kinetic Studies: Vary temperature, catalyst loading, or stoichiometry to isolate rate-limiting factors .

Advanced: What strategies optimize synthesis yield and scalability?

Answer:

  • Design of Experiments (DoE):
    • Variables: Temperature (−10°C vs. 25°C), stoichiometry (1:1.2 vs. 1:1.5), and reaction time (2–24 hrs).
    • Response Surface Methodology (RSM): Identify optimal conditions for maximum yield .
  • Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
  • Workup: Quench excess MsCl with ice-cold sodium bicarbonate to minimize hydrolysis .

Advanced: What analytical methods validate environmental and toxicological impacts?

Answer:

  • Aquatic Toxicity: Use BCF (Bioconcentration Factor) models (e.g., log Kow ≈ 1.3 predicts low bioaccumulation) .
  • Soil Mobility: Estimate Koc (Organic Carbon Partitioning) via molecular connectivity indices (predicted Koc = 6.1, indicating high mobility) .
  • Inhalation Risks: Reference AEGL (Acute Exposure Guideline Levels) for methanesulfonyl chloride analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride
Reactant of Route 2
[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride

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